Cas no 2229562-43-8 (4-(5-bromopyrimidin-2-yl)-2-methylbutan-2-amine)

4-(5-bromopyrimidin-2-yl)-2-methylbutan-2-amine 化学的及び物理的性質
名前と識別子
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- 4-(5-bromopyrimidin-2-yl)-2-methylbutan-2-amine
- EN300-1925624
- 2229562-43-8
-
- インチ: 1S/C9H14BrN3/c1-9(2,11)4-3-8-12-5-7(10)6-13-8/h5-6H,3-4,11H2,1-2H3
- InChIKey: LVKOMFVMOYIJLP-UHFFFAOYSA-N
- ほほえんだ: BrC1C=NC(CCC(C)(C)N)=NC=1
計算された属性
- せいみつぶんしりょう: 243.03711g/mol
- どういたいしつりょう: 243.03711g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 51.8Ų
4-(5-bromopyrimidin-2-yl)-2-methylbutan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1925624-0.5g |
4-(5-bromopyrimidin-2-yl)-2-methylbutan-2-amine |
2229562-43-8 | 0.5g |
$1289.0 | 2023-09-17 | ||
Enamine | EN300-1925624-0.1g |
4-(5-bromopyrimidin-2-yl)-2-methylbutan-2-amine |
2229562-43-8 | 0.1g |
$1183.0 | 2023-09-17 | ||
Enamine | EN300-1925624-0.05g |
4-(5-bromopyrimidin-2-yl)-2-methylbutan-2-amine |
2229562-43-8 | 0.05g |
$1129.0 | 2023-09-17 | ||
Enamine | EN300-1925624-1g |
4-(5-bromopyrimidin-2-yl)-2-methylbutan-2-amine |
2229562-43-8 | 1g |
$1343.0 | 2023-09-17 | ||
Enamine | EN300-1925624-1.0g |
4-(5-bromopyrimidin-2-yl)-2-methylbutan-2-amine |
2229562-43-8 | 1g |
$1343.0 | 2023-05-31 | ||
Enamine | EN300-1925624-2.5g |
4-(5-bromopyrimidin-2-yl)-2-methylbutan-2-amine |
2229562-43-8 | 2.5g |
$2631.0 | 2023-09-17 | ||
Enamine | EN300-1925624-10.0g |
4-(5-bromopyrimidin-2-yl)-2-methylbutan-2-amine |
2229562-43-8 | 10g |
$5774.0 | 2023-05-31 | ||
Enamine | EN300-1925624-0.25g |
4-(5-bromopyrimidin-2-yl)-2-methylbutan-2-amine |
2229562-43-8 | 0.25g |
$1235.0 | 2023-09-17 | ||
Enamine | EN300-1925624-5.0g |
4-(5-bromopyrimidin-2-yl)-2-methylbutan-2-amine |
2229562-43-8 | 5g |
$3894.0 | 2023-05-31 | ||
Enamine | EN300-1925624-5g |
4-(5-bromopyrimidin-2-yl)-2-methylbutan-2-amine |
2229562-43-8 | 5g |
$3894.0 | 2023-09-17 |
4-(5-bromopyrimidin-2-yl)-2-methylbutan-2-amine 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
4-(5-bromopyrimidin-2-yl)-2-methylbutan-2-amineに関する追加情報
Introduction to 4-(5-bromopyrimidin-2-yl)-2-methylbutan-2-amine (CAS No. 2229562-43-8)
4-(5-bromopyrimidin-2-yl)-2-methylbutan-2-amine, with the CAS number 2229562-43-8, is a synthetic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
The molecular structure of 4-(5-bromopyrimidin-2-yl)-2-methylbutan-2-amine is characterized by a pyrimidine ring substituted with a bromine atom at the 5-position and a 4-(2-amino-3-methylbutyl) group. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it a valuable candidate for various therapeutic applications.
Recent studies have highlighted the potential of 4-(5-bromopyrimidin-2-yl)-2-methylbutan-2-amine in the treatment of various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronavirus. The researchers found that the bromine substitution on the pyrimidine ring plays a crucial role in enhancing the antiviral efficacy of the compound.
In addition to its antiviral properties, 4-(5-bromopyrimidin-2-yl)-2-methylbutan-2-amine has shown promise in cancer research. A 2020 study published in Cancer Research reported that this compound selectively inhibits the growth of human breast cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The study also highlighted the low cytotoxicity of the compound towards normal cells, suggesting its potential as a safe and effective anticancer agent.
The pharmacokinetic properties of 4-(5-bromopyrimidin-2-yl)-2-methylbutan-2-amine have been extensively studied to evaluate its suitability for clinical applications. Preclinical studies have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, making it an attractive candidate for further development as an oral therapeutic agent.
In terms of safety, preliminary toxicological studies have indicated that 4-(5-bromopyrimidin-2-yl)-2-methylbutan-2-amine is well-tolerated at therapeutic doses. However, further research is needed to fully understand its long-term safety and potential side effects. Ongoing clinical trials are currently evaluating the safety and efficacy of this compound in human subjects.
The synthesis of 4-(5-bromopyrimidin-2-yl)-2-methylbutan-2-amine has been optimized to improve yield and purity. Various synthetic routes have been explored, with one notable method involving the reaction of 5-bromopyrimidine with 4-amino-3-methylbutanenitrile followed by reduction to form the final amine product. This synthetic approach has been validated through multiple independent studies, ensuring reproducibility and scalability for large-scale production.
The potential applications of 4-(5-bromopyrimidin-2-yl)-2-methylbutan-2-amine extend beyond antiviral and anticancer therapies. Recent research has also explored its use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study published in Neuropharmacology in 2019 found that this compound can modulate key enzymes involved in neurodegeneration, potentially offering new avenues for treating these debilitating conditions.
In conclusion, 4-(5-bromopyrimidin-2-yl)-2-methylbutan-2-amine (CAS No. 2229562-43-8) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an important subject of ongoing research in medicinal chemistry and pharmaceutical science. As more studies are conducted, it is likely that new insights into its mechanisms of action and therapeutic potential will be uncovered, further solidifying its position as a valuable tool in drug discovery and development.
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